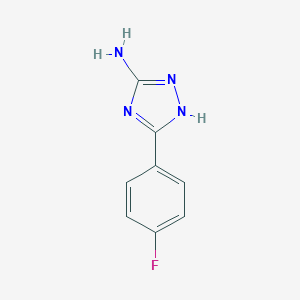

5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXAOQLRLGISLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NN2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349547 | |

| Record name | 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168893-35-4 | |

| Record name | 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, characterization, and potential biological significance of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its unique chemical properties and diverse biological activities.[1][2] Compounds incorporating this moiety exhibit properties including antifungal, anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[1] The introduction of a fluorophenyl group can further enhance pharmacological properties such as metabolic stability and binding affinity. This guide details a reliable synthetic route, comprehensive characterization data, and explores a key biological mechanism associated with this class of compounds.

Synthesis

The synthesis of 5-substituted 3-amino-1,2,4-triazoles is most commonly achieved through the condensation and subsequent cyclization of a carboxylic acid derivative with aminoguanidine.[3][4] A modern and efficient approach utilizes microwave-assisted organic synthesis to drive the reaction between a carboxylic acid and aminoguanidine bicarbonate under acidic conditions.[3] This method is noted for its straightforward procedure and often results in high yields.[3]

The overall reaction scheme involves the initial formation of an acyl aminoguanidine intermediate from 4-fluorobenzoic acid and aminoguanidine, which then undergoes intramolecular cyclization with the elimination of water to form the desired 1,2,4-triazole ring.

Experimental Protocol

This protocol is adapted from established green chemistry methods for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[3]

Materials:

-

4-Fluorobenzoic acid

-

Aminoguanidine bicarbonate

-

Hydrochloric acid (HCl), concentrated

-

Isopropyl alcohol (as solvent, if necessary)

-

Deionized water

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Preparation of Aminoguanidine Hydrochloride: In a 50 mL round-bottom flask, suspend aminoguanidine bicarbonate (1.0 mmol, 136.1 mg) in deionized water (5 mL). Stir the suspension and cool in an ice bath. Slowly add concentrated HCl (1.2 mmol) dropwise. Stir the mixture for 1 hour as the bicarbonate decomposes (indicated by CO₂ evolution) to form a clear solution of aminoguanidine hydrochloride. The water can be removed under reduced pressure.

-

Reaction Mixture Assembly: To the flask containing the aminoguanidine hydrochloride, add 4-fluorobenzoic acid (1.2 mmol, 168.1 mg). If the acid is solid and mixing is poor, a minimal amount of a high-boiling solvent like isopropyl alcohol (2.0 mL) can be added.[3]

-

Microwave-Assisted Cyclization: Seal the reaction vessel and place it in a microwave reactor. Irradiate the mixture at 180°C for 3 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase.

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, dilute it with deionized water (20 mL). Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: The aqueous layer is typically extracted with ethyl acetate (3 x 20 mL). The combined organic layers are then washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic and physical methods. The following tables summarize the expected characterization data based on analyses of closely related 3-amino-5-aryl-1,2,4-triazole analogs.[5][6]

Table 1: Physical and Mass Spectrometry Data

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇FN₄ |

| Molecular Weight | 178.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available; expected >150 °C |

| Mass Spec (ESI-MS) | m/z 179.07 [M+H]⁺ |

Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0 | br. s | 1H | NH (triazole ring) |

| ~7.95 | dd | 2H | Ar-H (ortho to F) |

| ~7.30 | t | 2H | Ar-H (meta to F) |

| ~5.80 | br. s | 2H | NH₂ |

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~164 (d, J ≈ 250 Hz) | C-F |

| ~157 | C-NH₂ (C3 of triazole) |

| ~153 | C-Ar (C5 of triazole) |

| ~129 (d, J ≈ 8 Hz) | Ar-CH (ortho to F) |

| ~126 (d, J ≈ 3 Hz) | Ar-C (ipso) |

| ~116 (d, J ≈ 22 Hz) | Ar-CH (meta to F) |

Table 4: FTIR Spectroscopic Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3450 - 3200 | N-H stretching (NH₂ and ring NH) |

| 3100 - 3000 | C-H stretching (aromatic) |

| ~1630 | C=N stretching (triazole ring) |

| ~1550 | N-H bending |

| ~1220 | C-F stretching |

Visualization of Workflow and Biological Action

Synthesis Workflow

The synthesis of this compound from 4-fluorobenzoic acid and aminoguanidine is a two-stage process involving condensation followed by cyclization.

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway: Inhibition of Fungal Lanosterol 14α-Demethylase

Many 1,2,4-triazole derivatives are potent antifungal agents that function by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[7] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7] The N4 nitrogen of the triazole ring coordinates to the heme iron atom in the enzyme's active site, disrupting its catalytic activity.[7]

Caption: Mechanism of action for triazole antifungals via CYP51 inhibition.

References

- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into its therapeutic potential.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes its known properties and provides estimated values based on the characteristics of the parent 1,2,4-triazole ring and related derivatives.

| Property | Value/Information | Source/Basis |

| Molecular Formula | C8H7FN4 | Calculated |

| Molecular Weight | 178.17 g/mol | Calculated |

| CAS Number | 168893-35-4 | [1] |

| Melting Point | Not explicitly reported. Related triazole derivatives exhibit a wide range of melting points, often above 200°C. | General observation from related compounds. |

| Boiling Point | Not reported. Likely to decompose at high temperatures. | General characteristic of similar heterocyclic compounds. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF.[2] The parent 1,2,4-triazole is soluble in water and ethanol.[3][4] | Based on the properties of the 1,2,4-triazole scaffold. |

| pKa | The pKa of the 1,2,4-triazolium ion is approximately 2.45, and the pKa of the neutral molecule is around 10.26.[5] The exact pKa of the title compound will be influenced by the substituents. | Data for the parent 1,2,4-triazole.[5][6][7][8][9] |

| LogP | Not experimentally determined. Calculated LogP values for related structures suggest it is likely to be in the range of 1-2. | Computational estimation. |

Synthesis and Characterization

The synthesis of this compound can be achieved through established methods for 1,2,4-triazole ring formation. A common and effective route involves the cyclization of an S-methylisothiosemicarbazide derivative with a suitable carboxylic acid or its derivative.

Experimental Protocol: Synthesis

A plausible synthetic route is outlined below, adapted from general procedures for the synthesis of 5-substituted-4H-1,2,4-triazol-3-amines.

Step 1: Preparation of S-methylisothiosemicarbazide hydroiodide

-

To a solution of thiosemicarbazide (1 equivalent) in ethanol, add methyl iodide (1.1 equivalents).

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated S-methylisothiosemicmicarbazide hydroiodide by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

Step 2: Synthesis of this compound

-

To a solution of S-methylisothiosemicarbazide hydroiodide (1 equivalent) in pyridine, add 4-fluorobenzoyl chloride (1 equivalent).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

-

Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.

Characterization Protocols

The structure of the synthesized compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

Record 1H and 13C NMR spectra on a 400 or 500 MHz spectrometer.

-

Expected 1H NMR signals would include peaks for the aromatic protons of the fluorophenyl group and the amine protons. The triazole ring proton may also be observable.

-

13C NMR would show distinct signals for the carbons of the triazole and fluorophenyl rings.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).[10]

-

Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in positive ion mode.

-

The resulting spectrum should show a prominent peak corresponding to the [M+H]+ ion, confirming the molecular weight of the compound.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the solid compound or analyze as a thin film.

-

Record the IR spectrum over the range of 4000-400 cm-1.

-

Characteristic absorption bands would be expected for N-H stretching of the amine group (around 3300-3500 cm-1), C=N stretching of the triazole ring (around 1600-1650 cm-1), and C-F stretching of the fluorophenyl group (around 1200-1300 cm-1).

-

Potential Biological Activities and Signaling Pathways

Derivatives of 1,2,4-triazole are a well-established class of compounds with a broad spectrum of biological activities, including antifungal, anticancer, and anticonvulsant properties.[11][12][13][14][15][16][17][18]

Antifungal Activity

Many commercially available antifungal drugs, such as fluconazole and itraconazole, feature a 1,2,4-triazole core.[14] Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[14][16][19] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

Anticancer Activity

The 1,2,4-triazole scaffold is present in several anticancer agents.[11][12][20][21][22] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases (e.g., EGFR), carbonic anhydrases, and topoisomerases.[12][20][22] They can also interfere with DNA and modulate apoptotic pathways.

The diagram below illustrates a generalized pathway for anticancer activity via inhibition of a receptor tyrosine kinase, a common target for triazole-based anticancer agents.

Anticonvulsant Activity

Several studies have explored the anticonvulsant potential of 1,2,4-triazole derivatives.[13][15][17][18][23] The exact mechanisms are still under investigation but are thought to involve modulation of GABAergic neurotransmission or interaction with voltage-gated ion channels. Further research is needed to fully elucidate the anticonvulsant properties of this compound.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. While a complete physicochemical profile is yet to be established, its structural similarity to known biologically active 1,2,4-triazole derivatives suggests promising antifungal, anticancer, and anticonvulsant properties. The synthetic and characterization protocols outlined in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this and related compounds.

References

- 1. 168893-35-4|this compound|BLD Pharm [bldpharm.com]

- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 14. pnrjournal.com [pnrjournal.com]

- 15. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 16. benthamdirect.com [benthamdirect.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. isres.org [isres.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine. Due to the limited availability of published experimental data for this specific molecule, this guide combines key identifiers, predicted spectroscopic data, and generalized experimental protocols based on established methods for similar 1,2,4-triazole derivatives.

Compound Identification

-

Chemical Name: this compound

-

Molecular Formula: C₈H₇FN₄

-

Molecular Weight: 178.17 g/mol

1. Spectroscopic Data

The following sections present predicted spectroscopic data for this compound. This data is computationally generated and should be used as a reference pending experimental verification.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Predicted chemical shifts (δ) are in ppm relative to a TMS standard.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 7.8 - 8.0 | Multiplet | 2H, Aromatic (ortho to F) |

| ~ 7.2 - 7.4 | Multiplet | 2H, Aromatic (meta to F) |

| ~ 5.5 - 6.0 | Broad Singlet | 2H, -NH₂ |

| ~ 12.0 - 13.0 | Broad Singlet | 1H, -NH (triazole) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 164.0 (d, ¹JCF ≈ 250 Hz) | C-F (aromatic) |

| ~ 158.0 | C-NH₂ (triazole) |

| ~ 155.0 | C-Ar (triazole) |

| ~ 130.0 (d, ³JCF ≈ 8 Hz) | CH (aromatic, ortho to F) |

| ~ 125.0 (d, ⁴JCF ≈ 3 Hz) | C (aromatic, ipso to triazole) |

| ~ 116.0 (d, ²JCF ≈ 22 Hz) | CH (aromatic, meta to F) |

1.2. Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine and triazole) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1640 - 1600 | Medium-Strong | N-H bending (amine) / C=N stretching |

| 1600 - 1450 | Medium | Aromatic C=C stretching |

| 1250 - 1200 | Strong | C-F stretching |

| ~ 840 | Strong | para-disubstituted benzene C-H bending |

1.3. Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 178 | [M]⁺ (Molecular Ion) |

| 179 | [M+H]⁺ (in ESI+) |

| 121 | [M - N₂ - HCN]⁺ |

| 95 | [C₆H₄F]⁺ |

2. Experimental Protocols

2.1. Synthesis of this compound (Representative Protocol)

This protocol is based on the cyclization of an acylthiosemicarbazide or similar intermediate.

-

Step 1: Synthesis of 4-fluorobenzoyl isothiocyanate. 4-fluorobenzoyl chloride is reacted with potassium thiocyanate in a dry aprotic solvent like acetone or acetonitrile under reflux to yield 4-fluorobenzoyl isothiocyanate.

-

Step 2: Synthesis of N-(aminocarbonyl)-4-fluorobenzamide. The 4-fluorobenzoyl isothiocyanate is then reacted with hydrazine hydrate in a suitable solvent such as ethanol or tetrahydrofuran at room temperature.

-

Step 3: Cyclization to this compound. The resulting acylthiosemicarbazide is cyclized by heating in an aqueous solution of a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated under reflux for several hours.

-

Step 4: Isolation and Purification. After completion of the reaction (monitored by TLC), the mixture is cooled, and the pH is adjusted to neutral with an acid (e.g., HCl). The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

2.2. Spectroscopic Analysis Protocol

-

NMR Spectroscopy: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

IR Spectroscopy: An IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Mass spectra are typically acquired using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). For ESI-MS, the sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer. For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC column.

3. Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

Tautomeric forms of 5-phenyl-4H-1,2,4-triazol-3-amine derivatives

An In-depth Technical Guide on the Tautomeric Forms of 5-phenyl-4H-1,2,4-triazol-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tautomeric forms of 5-phenyl-4H-1,2,4-triazol-3-amine and its derivatives. Understanding the tautomeric preferences of this heterocyclic scaffold is crucial for drug design and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and binding interactions with therapeutic targets.

Introduction to Tautomerism in 1,2,4-Triazoles

The 1,2,4-triazole ring is a common motif in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. A key characteristic of asymmetrically substituted 1,2,4-triazoles is their ability to exist in different tautomeric forms through prototropic shifts. For a 3,5-disubstituted 1,2,4-triazole, three potential annular tautomers can exist: the 1H, 2H, and 4H forms. The position of the mobile proton can significantly influence the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape, thereby affecting its interaction with biological macromolecules.

Specifically for 5-phenyl-1,2,4-triazol-3-amine, the potential tautomeric forms are 3-phenyl-1H-1,2,4-triazol-5-amine (an amino form), 5-phenyl-1H-1,2,4-triazol-3-amine (an amino form), and 5-phenyl-4H-1,2,4-triazol-3-amine (an imino form)[2][3]. The relative stability of these tautomers is influenced by factors such as the electronic nature of the substituents, the solvent, and solid-state packing forces.

Tautomeric Forms of 5-phenyl-1,2,4-triazol-3-amine

The tautomeric equilibrium for 5-phenyl-1,2,4-triazol-3-amine involves three primary forms. The equilibrium between these forms is a critical consideration in structure-activity relationship (SAR) studies.

Caption: Tautomeric equilibrium of 5-phenyl-1,2,4-triazol-3-amine.

Quantitative Analysis of Tautomeric Forms

Both experimental and computational methods have been employed to investigate the tautomeric preferences of 1,2,4-triazole derivatives.

Crystallographic Data

A significant finding in the solid-state characterization of 3(5)-phenyl-1,2,4-triazol-5(3)-amine is the co-crystallization of two tautomers in equal amounts[2][3]. This provides direct evidence for the similar stability of these forms in the crystalline state. The key crystallographic data for these two tautomers are summarized below.

| Parameter | 3-phenyl-1H-1,2,4-triazol-5-amine | 5-phenyl-1H-1,2,4-triazol-3-amine | Reference |

| Dihedral Angle (Phenyl-Triazole) | 2.3 (2)° | 30.8 (2)° | [2][3] |

| C-N (amino) Bond Length | 1.337 (3) Å | 1.372 (3) Å | [2] |

| Molecular Geometry | Essentially planar | Non-planar | [3] |

The planarity of the 3-phenyl-1H-1,2,4-triazol-5-amine tautomer suggests a more extensive π-electron delocalization compared to the other tautomer.

Computational Studies

Quantum chemical calculations are a powerful tool for estimating the relative stabilities of tautomers in both the gas phase and in solution[4][5]. Density Functional Theory (DFT) methods, such as B3LYP, are commonly used for this purpose[6]. While specific computational data for the parent 5-phenyl-4H-1,2,4-triazol-3-amine is not extensively published in comparative tables, studies on analogous systems consistently show that the relative energies of the tautomers are often within a few kcal/mol, indicating that a mixture of tautomers is likely to exist in equilibrium, especially in solution. The choice of solvent can also influence the tautomeric ratio[5].

Experimental Protocols

The characterization of tautomeric forms relies on a combination of synthesis, spectroscopy, and crystallography.

Synthesis of 3(5)-phenyl-1,2,4-triazol-5(3)-amine

A general synthetic route involves the cyclization of aroylaminoguanidines in an aqueous medium.

Protocol:

-

Preparation of Aroylaminoguanidine: React the corresponding aroylhydrazide with S-methylisothiourea sulfate in water at reflux.

-

Cyclization: Heat the resulting aroylaminoguanidine salt in an aqueous solution at reflux for a specified period to induce cyclization.

-

Isolation: Cool the reaction mixture and collect the precipitated product by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure crystals of the triazole derivative[2].

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information on the tautomeric form(s) present in the solid state.

Protocol:

-

Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol)[2].

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 223 K) using a specific radiation source (e.g., Mo Kα).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data. The positions of hydrogen atoms can often be located in the difference Fourier map and refined freely to confirm the tautomeric form.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying tautomeric equilibria in solution.

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The chemical shifts and integration of N-H and C-H protons can provide information about the presence of different tautomers. In cases of slow exchange, distinct sets of signals may be observed for each tautomer.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. The chemical shifts of the triazole ring carbons are sensitive to the tautomeric form.

-

Variable-Temperature NMR: Conduct NMR experiments at different temperatures to study the dynamics of the tautomeric equilibrium.

Computational Chemistry

Quantum chemical calculations can predict the relative stabilities of tautomers.

Protocol:

-

Structure Generation: Build the 3D structures of all possible tautomers.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)) in the gas phase and/or with a solvent model (e.g., SMD)[1].

-

Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.

-

Energy Calculation: Compare the calculated Gibbs free energies of the tautomers to determine their relative stabilities.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: 5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-ylamine (CAS 168893-35-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties and commercial availability of 5-(4-fluorophenyl)-1H-1,2,4-triazol-3-ylamine, identified by the CAS number 168893-35-4. While specific experimental protocols and detailed biological data for this particular compound are not extensively available in the public domain, this guide also explores the well-documented biological activities and potential mechanisms of action of the broader class of 1,2,4-triazole derivatives to provide a contextual framework for research and development.

Chemical Properties

The fundamental chemical and physical properties of 5-(4-fluorophenyl)-1H-1,2,4-triazol-3-ylamine are summarized in the table below. This information is crucial for its handling, formulation, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 168893-35-4 | N/A |

| Chemical Name | 5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-ylamine | N/A |

| Molecular Formula | C₈H₇FN₄ | N/A |

| Molecular Weight | 178.17 g/mol | N/A |

| Appearance | Solid | N/A |

| SMILES | Nc1nnc(c2ccc(F)cc2)[nH]1 | N/A |

| InChI Key | NPXAOQLRLGISLR-UHFFFAOYSA-N | N/A |

Commercial Suppliers

5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-ylamine is available from various chemical suppliers, facilitating its procurement for research purposes. The following table lists some of the known suppliers. It is recommended to contact the suppliers directly for the most current information on availability, purity, and pricing.

| Supplier | Location |

| Sigma-Aldrich | International |

| BLDpharm | International |

| ChemBridge Corporation | San Diego, CA, USA |

Potential Biological Activity and Signaling Pathways of 1,2,4-Triazole Derivatives

While specific biological data for CAS 168893-35-4 is limited, the 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of therapeutic applications. Research on analogous structures provides insights into the potential biological activities of 5-(4-fluorophenyl)-1H-1,2,4-triazol-3-ylamine.

Anticancer Activity

Many 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents.[1][2] Structurally similar compounds, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, have been evaluated for their anticancer activity against various cancer cell lines.[1] The proposed mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.[1] Disruption of tubulin dynamics leads to cell cycle arrest and apoptosis.

The following diagram illustrates a simplified signaling pathway potentially involved in the anticancer activity of tubulin-inhibiting 1,2,4-triazole derivatives.

Caption: Potential mechanism of anticancer activity via tubulin inhibition.

Anti-inflammatory Activity

The 1,2,4-triazole nucleus is also a key feature in many anti-inflammatory compounds. The anti-inflammatory effects of these derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines.

Below is a diagram representing a generalized workflow for evaluating the anti-inflammatory potential of a 1,2,4-triazole derivative.

References

- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus has emerged as a privileged scaffold in medicinal chemistry, forming the core of a multitude of compounds with a broad spectrum of biological activities.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the diverse pharmacological properties of 1,2,4-triazole derivatives, with a focus on their applications as antimicrobial, anticancer, antifungal, and antiviral agents. The content herein is curated to support researchers and professionals in the field of drug discovery and development by presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Antimicrobial Activity

Derivatives of 1,2,4-triazole have demonstrated significant potential in combating a wide range of microbial pathogens, including both bacteria and fungi.[2][3][7] The versatility of the triazole ring allows for the synthesis of hybrid molecules that exhibit potent antimicrobial effects, often surpassing existing therapeutic agents.[7][8]

Antibacterial Activity

Numerous studies have highlighted the antibacterial efficacy of 1,2,4-triazole derivatives against both Gram-positive and Gram-negative bacteria.[7] For instance, novel Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol have shown strong antibacterial activity against Staphylococcus aureus, with some derivatives exhibiting effects superior to the standard drug streptomycin.[8] Another study reported on nalidixic acid-based 1,2,4-triazole-3-thione derivatives that were highly active against Pseudomonas aeruginosa.[7]

Antifungal Activity

The antifungal properties of 1,2,4-triazoles are well-established, with several clinically successful drugs like fluconazole and itraconazole featuring this heterocyclic core.[8][9][10][11] The primary mechanism of action for many antifungal triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11][12] This disruption of ergosterol synthesis leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth.[12] Recent research continues to explore novel 1,2,4-triazole derivatives with enhanced antifungal potency and a broader spectrum of activity against various fungal pathogens.[9][12][13][14][15] For example, certain derivatives have shown significant activity against Microsporum gypseum and various phytopathogenic fungi.[8][12]

Caption: Inhibition of Lanosterol 14α-demethylase by 1,2,4-triazole derivatives.

Anticancer Activity

The 1,2,4-triazole scaffold is a prominent feature in the design of novel anticancer agents.[16][17][18][19][20] These derivatives have been shown to exhibit antiproliferative activity against a variety of cancer cell lines through diverse mechanisms of action.[16][18][21]

Key mechanisms include the inhibition of crucial signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, as well as interference with tubulin polymerization, a critical process for cell division.[16] For instance, certain synthesized 1,2,4-triazole derivatives have demonstrated potent inhibitory activity against EGFR, BRAF, and tubulin.[16] Other studies have reported on derivatives that induce apoptosis and cause cell cycle arrest in cancer cells.[21]

Caption: A typical workflow for evaluating the anticancer potential of 1,2,4-triazole derivatives.

Antiviral Activity

1,2,4-triazole derivatives have also been investigated for their antiviral properties against a range of viruses.[22][23][24][25] The broad antiviral potential is attributed to the ability of the triazole ring to act as a bioisostere of amide, ester, or carboxyl groups, allowing for interaction with various viral targets.[23] These compounds have shown activity against viruses such as human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), influenza virus, and herpes simplex virus (HSV).[22][24] The antiviral drug Ribavirin, which contains a 1,2,4-triazole carboxamide moiety, is a well-known example of the therapeutic importance of this scaffold.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for selected 1,2,4-triazole derivatives from various studies.

Table 1: Antibacterial and Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative Class | Target Organism | Assay Type | Activity (MIC/EC50 in µg/mL) | Reference |

| Thiazolo[3,2-b]-1,2,4-triazole derivative (6u) | Xanthomonas oryzae pv. oryzae | In vitro | EC50: 18.8 | [13] |

| Thiazolo[3,2-b]-1,2,4-triazole derivative (6u) | Rhizoctonia solani | In vitro | 80.8% inhibition at 50 µg/mL | [13] |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Antifungal | Superior or comparable to Ketoconazole | [8] |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Antibacterial | Superior or comparable to Streptomycin | [8] |

| 1,2,4-Triazole derivatives with amino acid fragments (8d) | Physalospora piricola | In vitro | EC50: 10.808 | [12] |

| 1,2,4-Triazole derivatives with amino acid fragments (8k) | Physalospora piricola | In vitro | EC50: 10.126 | [12] |

Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | Activity (IC50 in µM) | Target | Reference |

| Compound 8c | - | BRAF Inhibition | - | BRAF | [16] |

| Compound 8c | - | EGFR Inhibition | IC50: 3.6 | EGFR | [16] |

| Compound 8d | - | BRAF Inhibition | - | BRAF | [16] |

| Compound 4g | HT-29 (Human colon carcinoma) | In vitro | IC50: 12.69 | - | [19] |

| Compound T2 | HCT116 | In vitro | IC50: 3.84 | - | [26] |

| Compound T7 | HCT116 | In vitro | IC50: 3.25 | - | [26] |

| Compound 8d | HCT116 | In vitro | IC50: 0.37 | - | [21] |

| Compound 8d | Hela | In vitro | IC50: 2.94 | - | [21] |

| Compound 8d | PC-3 | In vitro | IC50: 31.31 | - | [21] |

Experimental Protocols

General Procedure for In Vitro Antibacterial and Antifungal Susceptibility Testing

Agar Disc-Diffusion Method: This method is a preliminary screening technique to assess the antimicrobial activity of synthesized compounds.

-

Media Preparation: Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi according to the manufacturer's instructions and sterilize by autoclaving.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates.

-

Disc Application: Sterilize paper discs and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc. The size of the zone is indicative of the antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include positive controls (microorganism in broth without compound) and negative controls (broth only).

-

Incubation: Incubate the plates under the same conditions as the disc-diffusion method.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

General Procedure for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The 1,2,4-triazole scaffold continues to be a highly valuable and versatile platform in the discovery of new therapeutic agents. The diverse biological activities, coupled with the potential for chemical modification, ensure that this heterocyclic system will remain a focal point of research in medicinal chemistry. The data and protocols presented in this guide aim to provide a solid foundation for researchers and professionals engaged in the design and development of novel 1,2,4-triazole-based drugs.

References

- 1. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]

- 2. bpasjournals.com [bpasjournals.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.com [ijpsr.com]

- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives C...: Ingenta Connect [ingentaconnect.com]

- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 18. isres.org [isres.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benthamdirect.com [benthamdirect.com]

- 23. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 24. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-aryl-4H-1,2,4-triazol-3-amine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of 5-aryl-4H-1,2,4-triazol-3-amine compounds and their derivatives. The 1,2,4-triazole scaffold is a prominent feature in a variety of clinically successful drugs, and its derivatives continue to be a focal point of medicinal chemistry research due to their broad spectrum of biological activities. This document summarizes key findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and workflows to facilitate further research and development in this area.

Core Therapeutic Areas and Molecular Targets

Compounds based on the 5-aryl-4H-1,2,4-triazol-3-amine core have demonstrated significant potential across several therapeutic areas, primarily in oncology and neurodegenerative disease. The key molecular targets identified for this class of compounds include tubulin, aromatase, and acetylcholinesterase, among others.

Anticancer Activity: Tubulin Inhibition

A primary mechanism by which certain 5-aryl-4H-1,2,4-triazol-3-amine derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1][2] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[3] Molecular docking studies have suggested that some of these compounds may bind to the colchicine-binding site on β-tubulin.[4]

Anticancer Activity: Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in the biosynthesis of estrogens from androgens. It is a key target in the treatment of hormone-dependent breast cancer. Several 1,2,4-triazole-containing compounds, such as letrozole and anastrozole, are clinically approved aromatase inhibitors.[5] Derivatives of the 5-aryl-4H-1,2,4-triazol-3-amine scaffold have also been investigated as potential aromatase inhibitors, showing promise in the development of new endocrine therapies for breast cancer.[6][7][8][9]

Neuroprotective Activity: Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease and other neurodegenerative disorders.[10] Certain 1,2,4-triazole derivatives have been identified as potent inhibitors of both AChE and BChE, suggesting their potential as novel agents for the treatment of these conditions.[11][12]

Antimicrobial Activity: DNA Gyrase Inhibition

The 1,2,4-triazole scaffold has also been incorporated into compounds designed to target bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[13] This makes them attractive candidates for the development of new antibacterial agents, particularly in the face of growing antibiotic resistance.

Quantitative Data Summary

The following tables summarize the reported biological activities of various 5-aryl-4H-1,2,4-triazol-3-amine derivatives and related compounds against different cancer cell lines and enzymes.

Table 1: Anticancer Activity of 5-Aryl-4H-1,2,4-triazol-3-amine Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 4e | SNB-75 (CNS Cancer) | NCI-60 Screen | 41.25% PGI at 10 µM | [2][4] |

| 4i | SNB-75 (CNS Cancer) | NCI-60 Screen | 38.94% PGI at 10 µM | [2][4] |

| 4i | UO-31 (Renal Cancer) | NCI-60 Screen | 30.14% PGI at 10 µM | [2][4] |

| Compound 5k | Jurkat (Leukemia) | MTT Assay | < 1 | [14] |

| Compound 5k | RS4;11 (Leukemia) | MTT Assay | < 1 | [14] |

| Compound 24 | MCF-7 (Breast Cancer) | MTT Assay | 0.052 | [3] |

| Compound 24 | MDA-MB-231 (Breast Cancer) | MTT Assay | 0.074 | [3] |

| Compound 5 | MCF-7 (Breast Cancer) | MTT Assay | 17.01 | [9] |

| Compound 4d | MCF-7 (Breast Cancer) | MTT Assay | 17.67 | [9] |

PGI: Percent Growth Inhibition

Table 2: Enzyme Inhibition by 1,2,4-Triazole Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 12d | Acetylcholinesterase (AChE) | 0.73 | [11][12] |

| 12m | Butyrylcholinesterase (BChE) | 0.038 | [11][12] |

| Compound 5k | Tubulin Polymerization | 0.66 | [14] |

| Compound 42e | Aromatase | 0.00026 | [6] |

| Compound 43e | Aromatase | 0.00045 | [6] |

| Compound 5 | Aromatase | 0.026 | [9] |

| Compound 6b | Aromatase | 0.09 | [8] |

| Compound 6a | Aromatase | 0.12 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 5-aryl-4H-1,2,4-triazol-3-amine compounds.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][15][16][17][18]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.[13][19][20][21]

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (e.g., 1 mM), and a fluorescence reporter in a suitable buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the reporter used.

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

Aromatase Inhibition Assay

This assay determines the ability of compounds to inhibit the activity of the aromatase enzyme.[22][23][24][25][26]

Protocol:

-

Enzyme Preparation: Use human placental microsomes or recombinant human aromatase as the enzyme source.

-

Reaction Mixture: In a suitable buffer, combine the enzyme, a NADPH-generating system, and the test compound at various concentrations.

-

Substrate Addition: Initiate the reaction by adding a radiolabeled or fluorogenic substrate (e.g., [³H]androstenedione or a fluorogenic substrate).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Quantification of Product:

-

For radiolabeled substrates, quantify the amount of [³H]H₂O released.

-

For fluorogenic substrates, measure the increase in fluorescence.

-

-

Data Analysis: Calculate the percentage of aromatase inhibition relative to a control without the inhibitor. The IC50 value is the concentration of the compound that causes 50% inhibition of aromatase activity.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[27][28][29][30][31]

Protocol:

-

Reaction Setup: In a 96-well plate, add phosphate buffer (pH 8.0), DTNB (Ellman's reagent), the test compound at various concentrations, and the AChE enzyme solution.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at room temperature.

-

Initiation of Reaction: Start the reaction by adding the substrate, acetylthiocholine iodide.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.

-

Data Analysis: The rate of the reaction is determined by the change in absorbance over time. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the therapeutic targeting of 5-aryl-4H-1,2,4-triazol-3-amine compounds.

Caption: Workflow for determining cell viability using the MTT assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Synthesis of aromatase inhibitors and dual aromatase steroid sulfatase inhibitors by linking an arylsulfamate motif to 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile: SAR, crystal structures, in vitro and in vivo activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and molecular modeling of new 1,2,4-triazole-containing indole compounds as aromatase antagonists for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. 3-Aryl/Heteroaryl-5-amino-1-(3',4',5'-trimethoxybenzoyl)-1,2,4-triazoles as antimicrotubule agents. Design, synthesis, antiproliferative activity and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. 3.8. Tubulin Polymerization Assay [bio-protocol.org]

- 20. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. epa.gov [epa.gov]

- 23. benchchem.com [benchchem.com]

- 24. epa.gov [epa.gov]

- 25. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]

- 26. academic.oup.com [academic.oup.com]

- 27. benchchem.com [benchchem.com]

- 28. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 29. researchgate.net [researchgate.net]

- 30. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 31. scribd.com [scribd.com]

Structure-activity relationship (SAR) studies of 4-amino-1,2,4-triazole analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Amino-1,2,4-Triazole Analogs

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, integral to a wide array of therapeutic agents.[1] Analogs featuring a 4-amino substitution, in particular, have demonstrated a broad spectrum of potent biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant effects.[2][3][4][5] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 4-amino-1,2,4-triazole derivatives. It summarizes quantitative biological data, details key experimental protocols for synthesis and evaluation, and visualizes critical workflows and mechanisms of action to facilitate rational drug design and development.

General Synthetic Strategies

The synthesis of 4-amino-1,2,4-triazole derivatives typically follows a multi-step reaction protocol. A common pathway begins with the reaction of a carboxylic acid with thiocarbohydrazide or the conversion of an acid hydrazide with potassium thiocyanate and subsequent treatment with hydrazine. The core 4-amino-5-substituted-1,2,4-triazole-3-thiol is a versatile intermediate.[1] Further modifications, most commonly at the 4-amino group to form Schiff bases, are achieved by reacting the intermediate with various aromatic aldehydes.[6] This allows for the introduction of diverse substituents to explore the chemical space and optimize biological activity.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of 4-amino-1,2,4-triazole analogs is highly dependent on the nature and position of substituents on the core ring and its appendages.[1]

Antimicrobial and Antifungal Activity

Derivatives of 4-amino-1,2,4-triazole have shown significant activity against various bacterial and fungal strains. The SAR is particularly influenced by substitutions on the phenyl ring at the C5 position and modifications of the 4-amino group.[1]

Key SAR Findings:

-

Substituents on the 4-Amino Group: Formation of a Schiff base (benzylideneamino) at the 4-position is crucial for activity. The nature of the substituent on the benzylidene ring dictates the spectrum of activity.

-

Electron-Withdrawing Groups (EWGs): Groups like halogens (-Cl, -Br, -F) and nitro (-NO₂) on the benzylidene ring generally enhance antibacterial activity.[1][6] For example, a 3-nitrobenzylidene derivative showed high activity against Gram-positive bacteria.[7]

-

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (-OMe) on the benzylidene ring tend to favor antifungal properties.[1]

-

Mechanism of Action: For antifungal agents, the triazole ring is known to inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi.[8] The N4 atom of the triazole ring chelates to the heme iron atom in the enzyme's active site, disrupting the fungal cell membrane.

Table 1: Quantitative Antimicrobial Activity Data (MIC)

| Compound ID | Substituent (R) on Benzylideneamino | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| 4c | 4-OH | 16 | 20 | >100 | - | [6] |

| 4e | 4-Br | >100 | >100 | 25 | 24 | [6] |

| 36 | 3-NO₂ | 0.264 mM | - | - | - | [7] |

| Cpd 1 | 2,4-dichloro | 20.35 µM (IC₅₀) | - | - | - | [9] |

| Cpd 2 | 4-hydroxy-3-methoxy | 4x more potent than gatifloxacin | - | - | - | [7] |

Note: Direct comparison is challenging due to different units (µg/mL vs. mM) and assays across studies.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)

-

Preparation: A series of twofold dilutions of the synthesized compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

-

Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism (e.g., 10⁵ CFU/mL).

-

Incubation: The inoculated tubes or microplates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6] A standard antibiotic (e.g., Ampicillin, Ketoconazole) is used as a positive control.[2][4]

Anticancer Activity

Numerous 4-amino-1,2,4-triazole Schiff base derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.

Key SAR Findings:

-

Substitution Pattern: The antiproliferative activity is highly sensitive to the substitution pattern on the aromatic rings.

-

Halogenation: Compounds with di-halogenated phenyl rings, such as the 2,4-dichloro analog, often exhibit potent cytotoxicity.[9]

-

Dose-Dependency: The antitumor effect is typically dose-dependent.[10]

-

Selectivity: Some analogs have shown selectivity, inhibiting cancer cell proliferation without affecting normal human cell lines.[11]

-

Mechanism of Action: Proposed mechanisms include the induction of apoptosis, cell cycle arrest (commonly at the G2/M phase), and inhibition of key enzymes like tubulin polymerization or aromatase.[5][11][12]

Table 2: Quantitative Anticancer Activity Data (IC₅₀)

| Compound ID | Cancer Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Mechanism | Reference |

| Derivative 1 | A549 (Lung) | 144.1 ± 4.68 | - | - | [10] |

| Derivative 1 | Bel7402 (Hepatoma) | 195.6 ± 1.05 | - | - | [10] |

| B4 | MCF-7 (Breast) | - | 20.35 | - | [9] |

| 8d | HCT116 (Colon) | - | 0.37 | Apoptosis, G2/M arrest | [11] |

| 8d | Hela (Cervical) | - | 2.94 | Apoptosis, G2/M arrest | [11] |

| 8d | PC-3 (Prostate) | - | 31.31 | Apoptosis, G2/M arrest | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized triazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration required to inhibit 50% of cell growth, is determined from the dose-response curve.[10]

Anticonvulsant Activity

The 4-amino-1,2,4-triazole scaffold is present in several compounds screened for anticonvulsant properties, often evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.

Key SAR Findings:

-

Aromatic Substituents: The presence and nature of substituents on the aromatic ring attached to the triazole core are critical.

-

Lipophilicity: An optimal lipophilic/hydrophilic balance is often required for activity, allowing the compound to cross the blood-brain barrier.

-

Pharmacophore Elements: Key structural features for anticonvulsant activity often include a hydrophobic domain (an aryl ring), a hydrogen bonding domain, and an electron donor moiety.[13]

-

Mechanism of Action: While not always fully elucidated, potential mechanisms include interaction with voltage-gated sodium channels or modulation of GABAergic neurotransmission through binding to GABA-A receptors.[14][15]

Table 3: Quantitative Anticonvulsant Activity Data

| Compound ID | Dose (mg/kg) | MES Test (% Protection) | scPTZ Test (% Protection) | Neurotoxicity | Reference |

| 3b | 100 | High Protection | - | Not observed at 100 mg/kg | [3] |

| 5d | 100 | High Protection | - | Not observed at 100 mg/kg | [3] |

| 6g | 30 | Active | - | Passed Rotarod test | [16] |

| 6h | 30 | Active | - | Passed Rotarod test | [16] |

| 6l (ED₅₀) | 9.1 mg/kg | - | - | - | [15] |

| 6f (ED₅₀) | - | 13.1 mg/kg | 19.7 mg/kg | - | [15] |

Experimental Protocol: Maximal Electroshock (MES) Test

-

Animal Model: The test is typically performed on male Wistar rats or mice.[3]

-

Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).[15] A standard drug like Phenytoin is used as a positive control.

-

Induction of Seizure: After a specific time interval (e.g., 30 minutes), a maximal electrical stimulus is delivered through corneal electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Evaluation: The ability of the compound to abolish the tonic hind limb extension is recorded as a measure of protection. The median effective dose (ED₅₀) can be calculated.[15] Neurotoxicity is often assessed concurrently using the rotarod test.[16]

Conclusion

The 4-amino-1,2,4-triazole scaffold is a highly privileged structure in medicinal chemistry. Structure-activity relationship studies consistently reveal clear patterns that are crucial for rational drug design. For antimicrobial activity, electron-withdrawing groups on a 4-benzylideneamino moiety favor antibacterial effects, while electron-donating groups enhance antifungal properties.[1] For anticancer agents, halogenation and specific substitution patterns on appended aromatic rings are key determinants of cytotoxicity, often acting through apoptosis induction and cell cycle arrest.[9][11] In the development of anticonvulsants, achieving optimal lipophilicity for blood-brain barrier penetration is critical.[13] The detailed data and protocols presented in this guide provide a valuable framework for the future design and development of novel, potent, and selective therapeutic agents based on the 4-amino-1,2,4-triazole core.

References

- 1. benchchem.com [benchchem.com]

- 2. chemmethod.com [chemmethod.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connectjournals.com [connectjournals.com]

- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis | Semantic Scholar [semanticscholar.org]

- 10. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

In Silico Prediction of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the predicted bioactivity of the heterocyclic compound 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine. Leveraging established in silico methodologies, this document outlines potential therapeutic applications, details relevant experimental protocols for validation, and presents a framework for future drug discovery efforts centered on this triazole derivative.

Introduction to this compound

The 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The subject of this guide, this compound, is a synthetic compound featuring this privileged scaffold. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets.[5] This guide will delve into the predicted bioactivities of this compound based on computational models and data from structurally related analogs.

Predicted Bioactivities and Therapeutic Targets

In silico analysis, drawing from studies on structurally similar 1,2,4-triazole derivatives, suggests that this compound may exhibit a range of biological activities. The primary predicted activities are centered around anticancer and enzyme inhibitory effects.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 1,2,4-triazole derivatives against various cancer cell lines.[3][6][7][8][9][10] For instance, a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds demonstrated significant anti-lung cancer activity, with some derivatives showing many-fold stronger potency than the chemotherapeutic agent 5-fluorouracil.[7] Another study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs reported notable anticancer activity against a panel of 58 cancer cell lines.[9]

Potential Mechanisms of Action:

-

Induction of Apoptosis: Some triazole derivatives have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX, caspase 3, and PARP, while down-regulating anti-apoptotic proteins like Bcl-2.[7]

-

Tubulin Inhibition: The inhibition of tubulin polymerization is a key mechanism for many anticancer agents. Molecular docking studies have suggested that triazole derivatives can bind to the combretastatin A-4 binding site of tubulin.[9]

-

Kinase Inhibition: Certain indolyl 1,2,4-triazole scaffolds have been designed and evaluated as inhibitors of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle progression.[6]

Enzyme Inhibition

The 1,2,4-triazole core is a feature of several enzyme inhibitors.[11]

-

Cyclooxygenase (COX) Inhibition: 3D-QSAR and molecular modeling studies have identified 1,2,4-triazole-bearing compounds as promising scaffolds for the selective inhibition of COX-2, an enzyme implicated in inflammation and cancer.[12][13][14]

-

Aromatase Inhibition: Molecular docking and pharmacophore studies have explored 1,2,4-triazole analogs as potential aromatase inhibitors, which are effective in the treatment of estrogen receptor-positive breast cancer.[15]

-

Other Enzyme Targets: Triazole derivatives have also been investigated as inhibitors of other enzymes such as dipeptidyl peptidase IV (DPP IV), tyrosinase, and various esterases.[16][17][18]

In Silico Prediction Methodologies

The prediction of bioactivity for this compound relies on several computational techniques that model the interaction between the small molecule and its potential biological targets.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[19][20] For triazole derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for activities such as COX-2 inhibition.[12][14][16] These models can predict the activity of new compounds based on their steric and electrostatic properties.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor.[21][22][23] This technique is used to predict the binding affinity and interaction patterns of this compound with the active sites of potential target proteins, such as kinases, tubulin, and various enzymes.[9][24]

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[13][15][25] For triazole derivatives, pharmacophore models have been developed for activities like aromatase and COX-2 inhibition, which can then be used to screen for new, potentially active compounds.[13][15]

Experimental Protocols for Bioactivity Validation